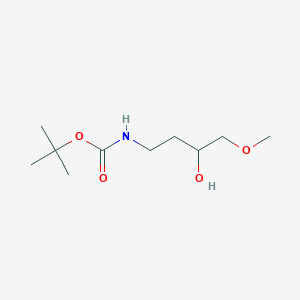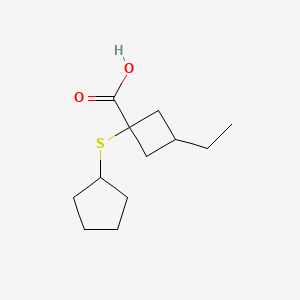
2-Bromo-6-(2,2,2-trifluoroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(2,2,2-trifluoroethyl)pyridine is a halogenated pyridine derivative with the molecular formula C7H5BrF3N. This compound is characterized by the presence of a bromine atom at the 2-position and a trifluoroethyl group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 6-(2,2,2-trifluoroethyl)pyridine. One common method is the reaction of 6-(2,2,2-trifluoroethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-(2,2,2-trifluoroethyl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The primary product is 6-(2,2,2-trifluoroethyl)pyridine.
Aplicaciones Científicas De Investigación
2-Bromo-6-(2,2,2-trifluoroethyl)pyridine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and trifluoroethyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, the trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: The bromine atom is at the 5-position instead of the 6-position.
6-Bromo-2,2’-bipyridine: Contains a bipyridine structure with a bromine atom at the 6-position .
Uniqueness
2-Bromo-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoroethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H5BrF3N |
|---|---|
Peso molecular |
240.02 g/mol |
Nombre IUPAC |
2-bromo-6-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c8-6-3-1-2-5(12-6)4-7(9,10)11/h1-3H,4H2 |
Clave InChI |
GSQYWOFCIOPENX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)



![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)


